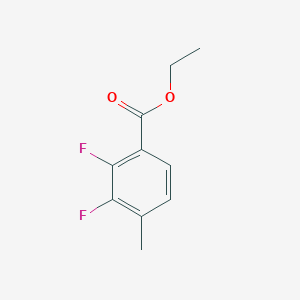

Ethyl 2,3-difluoro-4-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2,3-difluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRWDPFKMBCWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233841 | |

| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-56-1 | |

| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Ethyl 2,3-difluoro-4-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,3-difluoro-4-methylbenzoate, a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The document details a robust, field-proven protocol for its synthesis, starting from the precursor 2,3-difluoro-4-methylbenzoic acid. It offers an in-depth discussion of the compound's physicochemical properties, spectroscopic characterization, and key applications as a versatile building block in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking both theoretical understanding and practical, actionable methodologies for the preparation and utilization of this compound.

Introduction and Strategic Importance

Fluorinated organic molecules are cornerstones of modern pharmaceutical development. The strategic incorporation of fluorine atoms into a drug candidate's scaffold can profoundly modulate its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. This compound is a valuable fluorinated building block, providing a synthetically versatile handle for the construction of more complex molecular architectures. Its utility is particularly noted in the development of novel agents targeting inflammatory pathways and the central nervous system.[1] This guide serves to elucidate the synthesis and foundational properties of this key intermediate, empowering researchers to leverage its potential in their discovery programs.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for this compound is limited, its properties can be reliably inferred from its precursor and structurally related analogs.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,3-Difluoro-4-methylbenzoic Acid | Data Source / Rationale |

| CAS Number | 773135-56-1 | 261763-37-5 | Commercial Supplier Data[2] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | C₈H₆F₂O₂ | Calculated |

| Molecular Weight | 200.18 g/mol | 172.13 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (Predicted) | White to off-white solid | Inferred from related esters[3] / Precursor Data[4] |

| Boiling Point | ~230-240 °C (Predicted) | Not Available | Extrapolated from related isomers and analogs like Ethyl 4-methylbenzoate (~235 °C).[5] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Ether); Insoluble in water. | Soluble in organic solvents; sparingly soluble in water. | Standard ester/carboxylic acid properties.[3] |

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized ester are unequivocally confirmed through spectroscopic analysis. Below are the predicted key signals based on the analysis of similar structures.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.6 - 7.0 | Multiplet (m) | 2H | Ar-H |

| Ethyl (-OCH₂-) | ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| Methyl (Ar-CH₃) | ~2.30 | Singlet (s) | 3H | Ar-CH₃ |

| Ethyl (-CH₃) | ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||

| Carbonyl | ~164 | C =O | ||

| Aromatic (C-F) | 155 - 145 (dd) | Ar-C -F | ||

| Aromatic | 130 - 115 | Ar-C | ||

| Ethyl (-OCH₂-) | ~61 | -O-CH₂ - | ||

| Methyl (Ar-CH₃) | ~15 | Ar-CH₃ | ||

| Ethyl (-CH₃) | ~14 | -O-CH₂-CH₃ |

Note: dd refers to a doublet of doublets, a characteristic splitting pattern for carbons bonded to or near fluorine atoms.

Synthesis Pathway and Experimental Protocols

The most direct and reliable synthesis of this compound is achieved through a two-stage process: first, the synthesis of the key intermediate, 2,3-difluoro-4-methylbenzoic acid, followed by its esterification.

Overall Synthesis Strategy

Caption: High-level strategy for synthesizing the target ester.

Part A: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical first step. While several routes exist, a common laboratory-scale method involves the ortho-lithiation of a suitable fluorotoluene derivative followed by quenching with solid carbon dioxide (dry ice). This approach provides good regioselectivity. An alternative route involves a Grignard reaction.[9][10]

Part B: Fischer Esterification of 2,3-Difluoro-4-methylbenzoic Acid

This protocol details the classic acid-catalyzed esterification of the carboxylic acid precursor to yield the final product.

Reaction Principle: The Fischer esterification is an equilibrium reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (typically H₂SO₄) to form an ester and water.[11] The reaction is driven to completion by using an excess of the alcohol reactant and, if necessary, by removing the water as it forms.

Caption: Detailed workflow for the Fischer Esterification protocol.

Detailed Step-by-Step Protocol:

-

Reagent Charging:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methylbenzoic acid (5.0 g, 29.0 mmol).

-

Add absolute ethanol (50 mL, excess). The large excess of ethanol serves as both reactant and solvent, driving the reaction equilibrium towards the product.

-

Carefully, and with stirring, add concentrated sulfuric acid (0.5 mL) dropwise. This is a highly exothermic addition.[12]

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the mixture to a gentle reflux (approximately 85°C) using a heating mantle.

-

Allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

-

Work-up and Extraction:

-

Cool the flask to room temperature.

-

Reduce the volume of the solution to approximately 10-15 mL using a rotary evaporator to remove the bulk of the excess ethanol.

-

Transfer the residue to a 250 mL separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with:

-

Deionized water (2 x 50 mL) to remove residual ethanol and sulfuric acid.

-

Saturated aqueous sodium bicarbonate (2 x 40 mL). Causality: This basic wash reacts with and removes any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. Caution: This will generate CO₂ gas. Vent the separatory funnel frequently to release pressure.[11]

-

Saturated aqueous sodium chloride (brine, 1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

-

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.

-

Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an oil.

-

For high purity, the crude oil can be purified by vacuum distillation or silica gel column chromatography.

-

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets.

-

Scaffold for Bioactive Molecules: The difluorinated phenyl ring is a common motif in medicinal chemistry. The ester group provides a reactive handle for further chemical transformations, such as amidation to form benzamides or reduction to form benzyl alcohols, opening pathways to a diverse range of derivatives.

-

Modulation of Pharmacokinetics: The two fluorine atoms ortho to each other create a unique electronic environment. This can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes) and alter the acidity (pKa) of adjacent functional groups, which can improve a drug's oral bioavailability and half-life.

-

Examples in Development: Analogs of this structure are investigated in the synthesis of kinase inhibitors (e.g., for oncology) and as agents targeting G-protein coupled receptors (GPCRs). For instance, related 4-amino-3-chloro benzoate esters have been explored as EGFR inhibitors for cancer therapy.[13]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Hazards of Precursor: The starting material, 2,3-difluoro-4-methylbenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Avoid inhalation of dust and direct contact.

-

Hazards of Related Esters: While specific data is unavailable for the title compound, related esters like ethyl 4-methylbenzoate are combustible liquids and may cause irritation upon contact.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block whose synthesis is readily achievable through established organic chemistry methods. The Fischer esterification of its corresponding carboxylic acid provides a reliable and scalable route to the pure compound. Understanding its properties and the rationale behind its synthesis allows researchers to effectively incorporate this versatile intermediate into complex synthetic campaigns, particularly in the pursuit of novel therapeutic agents with optimized pharmacological profiles.

References

-

The Royal Society of Chemistry. General procedure for the synthesis methyl benzoate (3a). Available from: [Link] [Accessed January 20, 2026].

-

The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available from: [Link] [Accessed January 20, 2026].

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

MySkinRecipes. Methyl 2,3-difluoro-4-hydroxybenzoate. Available from: [Link] [Accessed January 20, 2026].

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available from: [Link] [Accessed January 20, 2026].

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link] [Accessed January 20, 2026].

-

Alichem. Safety Data Sheet: 2,3-Difluoro-4-methylbenzoic acid. Available from: [Link] [Accessed January 20, 2026].

-

Organic Syntheses. Ethyl 4-methylbenzoate. Available from: [Link] [Accessed January 20, 2026].

-

University of California, Los Angeles. Lab5 procedure esterification. Available from: [Link] [Accessed January 20, 2026].

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available from: [Link] [Accessed January 20, 2026].

-

PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. Available from: [Link] [Accessed January 20, 2026].

-

Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Available from: [Link] [Accessed January 20, 2026].

-

National Institute of Standards and Technology. Ethyl 4-methylbenzoate - NIST WebBook. Available from: [Link] [Accessed January 20, 2026].

-

Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. Available from: [Link] [Accessed January 20, 2026].

-

Wikipedia. Methyl benzoate. Available from: [Link] [Accessed January 20, 2026].

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link] [Accessed January 20, 2026].

-

PubMed. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Available from: [Link] [Accessed January 20, 2026].

-

PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link] [Accessed January 20, 2026].

Sources

- 1. Methyl 2,3-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 2. 773135-56-1|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. Ethyl 4-methylbenzoate 99 94-08-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

"spectroscopic data of Ethyl 2,3-difluoro-4-methylbenzoate (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-difluoro-4-methylbenzoate

Introduction

This compound is a substituted aromatic ester with applications in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in drug discovery. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, a suite of NMR experiments to elucidate the detailed atomic connectivity.

Caption: A typical workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet of doublets (dd) | 1H | Ar-H (H-6) | This aromatic proton is adjacent to one other aromatic proton and is influenced by the electron-withdrawing ester group, shifting it downfield. |

| ~ 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is coupled to the H-6 proton and also shows long-range coupling to the fluorine at C-3. |

| 4.41 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet. The electronegative oxygen atom shifts this signal downfield.[1] |

| 2.3 - 2.5 | Singlet (s) | 3H | Ar-CH₃ | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. |

| 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. Use a standard pulse sequence for proton NMR.

-

Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield.[2] |

| ~ 150 - 160 (d) | C -F | Aromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling and will be shifted downfield. |

| ~ 125 - 145 | Aromatic C | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the substituents. |

| ~ 61 - 62 | -O-CH₂ -CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield.[2] |

| ~ 20 - 22 | Ar-CH₃ | The aromatic methyl carbon is found in the typical alkyl region. |

| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears upfield.[1] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides information about the fluorine atoms in a molecule.[3][4] The wide chemical shift range makes it excellent for distinguishing between different fluorine environments.[5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 to -140 | Doublet (d) | F at C-2 | The chemical shift is typical for an aromatic fluorine. It will be split into a doublet by the adjacent fluorine at C-3. |

| ~ -110 to -140 | Doublet (d) | F at C-3 | This fluorine will also appear as a doublet due to coupling with the fluorine at C-2. Further smaller couplings to adjacent protons may also be observed. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency (e.g., 470 MHz for a 500 MHz instrument).

-

Acquisition Parameters: Acquire the spectrum with proton decoupling to simplify the signals. A reference compound such as CFCl₃ (0 ppm) is typically used, though modern instruments can reference internally.

-

Processing: Standard Fourier transform and processing steps are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 2980 | C-H stretch | Alkyl C-H | Characteristic of the sp³ C-H bonds in the ethyl and methyl groups. |

| ~ 1720 - 1740 | C=O stretch | Ester Carbonyl | This is a strong, sharp absorption characteristic of the ester functional group. |

| ~ 1600, 1480 | C=C stretch | Aromatic Ring | These absorptions are typical for the carbon-carbon double bonds within the benzene ring. |

| ~ 1250 - 1300 | C-O stretch | Ester C-O | A strong band corresponding to the stretching of the C-O single bond of the ester. |

| ~ 1100 - 1200 | C-F stretch | Aryl-Fluorine | Strong absorptions in this region are indicative of carbon-fluorine bonds on an aromatic ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the clean plates first. Then, run the sample spectrum. The instrument's software will automatically subtract the background.

-

Analysis: Analyze the resulting spectrum for characteristic absorption peaks corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 200 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₀H₁₀F₂O₂). |

| 171 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 155 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation pathway for ethyl esters. |

| 127 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OC₂H₅]⁺ fragment. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) as a standard method for small molecules, which creates a molecular ion and characteristic fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data in this guide, based on fundamental principles and comparisons with related compounds, serves as a robust reference for researchers working with this molecule. Each technique offers complementary information, and together they form a self-validating system for structural elucidation, ensuring the identity and purity of the compound for its intended applications in research and development.

References

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for .... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methylbenzoate for Advanced Research and Development

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Ethyl 2,3-difluoro-4-methylbenzoate, a halogenated aromatic ester, represents a valuable building block in this endeavor. Its unique substitution pattern provides a nuanced platform for fine-tuning lipophilicity, metabolic stability, and target engagement. This technical guide offers an in-depth exploration of its core properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular and Physical Characteristics

This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methyl group on the aromatic ring, with an ethyl ester functional group. These features collectively influence its physical behavior and reactivity.

Structural and General Properties

The foundational properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 773135-56-1 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| Appearance | Inferred to be a liquid or low-melting solid at room temperature |

The precursor, 2,3-Difluoro-4-methylbenzoic acid, is a solid with a melting point in the range of 199-201 °C. This high melting point is indicative of strong intermolecular forces in the crystalline state of the carboxylic acid.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from commercially available fluorinated toluenes. One plausible synthetic route involves the ortho-lithiation of a suitable difluorotoluene derivative followed by carboxylation with carbon dioxide. Another approach could be the oxidation of a corresponding benzaldehyde or benzyl alcohol. For example, methods for the synthesis of related fluorinated benzoic acids have been described, such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and acidification to yield isomers of fluoro-methylbenzoic acid[3].

Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2,3-difluoro-4-methylbenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid[4][5]. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by the removal of water as it is formed.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoro-4-methylbenzoic acid (1.0 equivalent), absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Fischer-Speier esterification workflow.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ester functional group and the substituted aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.

-

Electrophilic Aromatic Substitution: The difluoro-substituted aromatic ring is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the fluorine atoms. The directing effects of the substituents (fluoro, methyl, and ester groups) will influence the position of any potential substitution.

-

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups, can facilitate nucleophilic aromatic substitution reactions under certain conditions, particularly if there is a strongly electron-withdrawing group activating the ring.

Spectroscopic and Chromatographic Characterization

While specific experimental spectra for this compound are not widely published, a detailed analysis of expected spectroscopic data can be inferred from the analysis of similar structures. Chemical suppliers often provide access to NMR, HPLC, and LC-MS data for this compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). The aromatic region will display signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The methyl group on the ring will appear as a singlet, likely in the region of 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group (~61 ppm for the CH₂ and ~14 ppm for the CH₃), and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic absorptions will include C-O stretching vibrations (around 1100-1300 cm⁻¹) and C-F stretching vibrations (in the range of 1000-1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200. Common fragmentation patterns for ethyl benzoates include the loss of the ethoxy radical (-OC₂H₅, 45 Da) to give a benzoyl cation, and the loss of ethylene (28 Da) via a McLafferty rearrangement.

Caption: Predicted mass spectrometry fragmentation pathways.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. The presence of the difluoro motif in this compound offers several potential advantages in drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots and increase the half-life of a drug.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity (logP), and dipole moment. These modifications can impact a molecule's solubility, membrane permeability, and binding affinity to its biological target.

-

Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. This allows for subtle structural modifications that can improve target binding and selectivity. The difluoromethyl group (CF₂H) can also serve as a lipophilic hydrogen-bond donor.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

This compound serves as a versatile intermediate for the synthesis of more complex molecules where these fluorine-imparted properties are desired.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Sigma-Aldrich. Safety Data Sheet for a similar compound. (This is a placeholder as a specific SDS for the target compound was not found in the search results).

- Royal Society of Chemistry. Supporting Information for a publication containing spectral data of related compounds.

- Guidechem. Synthesis method of 2-Fluoro-4-methylbenzoic acid.

- BLD Pharm.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.

- Wikipedia.

- Thermo Fisher Scientific.

- Human Metabolome Database.

- Human Metabolome Database.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- University Laboratory Procedure.

- PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones.

- Wikipedia.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Pharmacy 180.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- Chemrio.

- Human Metabolome Database.

- Human Metabolome Database.

- Sigma-Aldrich.

- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.

- Organic Syntheses.

- PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones.

- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- University Laboratory Procedure.

- ChemicalBook.

- Filo.

- OperaChem.

- NIST WebBook.

- NJ.gov. Hazardous Substance Fact Sheet.

- ChemicalBook.

- Chemrio.

- PubChem.

- NIST WebBook.

- ChemicalBook.

- ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.

- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)

- ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)

- ChemicalBook.

- ChemicalBook.

- NIST WebBook.

Sources

- 1. 773135-56-1|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-methylbenzoate | 94-08-6 [chemicalbook.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

"Ethyl 2,3-difluoro-4-methylbenzoate safety data sheet and handling"

An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-difluoro-4-methylbenzoate

This document provides a comprehensive technical guide for the safe handling and use of this compound (CAS No. 773135-56-1), a fluorinated aromatic ester commonly utilized as a building block in pharmaceutical and specialty chemical synthesis.[1] Given the limited availability of a specific, complete Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous chemicals to establish a robust and precautionary safety protocol. This approach, rooted in chemical structure-activity relationships, provides a reliable framework for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Characteristics

This compound belongs to the family of aromatic esters. Its structure, featuring a difluorinated benzene ring, an ethyl ester group, and a methyl substituent, dictates its physical properties and reactivity. While exhaustive experimental data for this specific molecule is scarce, its properties can be reliably inferred from its constituent parts and closely related analogs like ethyl benzoate and fluorinated benzoic acids.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Ethyl 4-methylbenzoate (Analog) | Ethyl Benzoate (Analog) |

|---|---|---|---|

| CAS Number | 773135-56-1[1] | 94-08-6[2][3] | 93-89-0[4] |

| Molecular Formula | C₁₀H₁₀F₂O₂[1] | C₁₀H₁₂O₂[5][6] | C₉H₁₀O₂[7] |

| Molecular Weight | 200.18 g/mol [1] | 164.20 g/mol [3][6] | 150.18 g/mol [7] |

| Appearance | Predicted: Colorless to light yellow liquid | Colorless to pale yellow liquid[8] | Light yellow liquid[7] |

| Solubility | Predicted: Insoluble in water[7]; Soluble in organic solvents | Insoluble in water[5] | Insoluble in water[7] |

| Boiling Point | Not available | 235 °C (lit.)[2][3] | 212 °C[7] |

| Density | Not available | 1.025 g/mL at 25 °C (lit.)[2][3] | 1.045 g/cm³[7] |

| Flash Point | Predicted: Combustible liquid | Not available | 88 °C[7] |

Synthesized Hazard Assessment

A comprehensive hazard profile is constructed by evaluating the known risks of its parent acid and related esters. The presence of two fluorine atoms on the aromatic ring is a key consideration, as fluorinated organic compounds can cause significant irritation.[9][10]

GHS Classification (Predicted)

The following classification is based on the GHS framework and derived from the known hazards of 2,3-Difluoro-4-methylbenzoic acid and various benzoate esters.[4][9][11]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Table 2: Predicted GHS Hazard and Precautionary Statements

| Code | Statement | Basis of Synthesis |

|---|---|---|

| Hazard Statements (H-Statements) | ||

| H315 | Causes skin irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (Skin Irrit. 2).[9] |

| H319 | Causes serious eye irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (Eye Irrit. 2A).[9] |

| H335 | May cause respiratory irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (STOT SE 3).[9] |

| H227 | Combustible liquid. | Based on related esters like ethyl benzoate and methyl benzoate.[4][11] |

| Precautionary Statements (P-Statements) | ||

| P261 | Avoid breathing mist/vapors/spray.[9][12] | To prevent respiratory irritation. |

| P264 | Wash skin thoroughly after handling.[9] | To minimize risk of skin irritation. |

| P271 | Use only outdoors or in a well-ventilated area.[9][12] | To control exposure to vapors. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][9] | Standard requirement for handling irritants. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9] | First aid for skin contact. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | First aid for eye contact. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][12] | Safe storage to prevent vapor accumulation. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][9] | Standard for chemical waste disposal. |

Primary Routes of Exposure and Health Effects

-

Inhalation: Vapors may cause irritation to the respiratory tract.[7][9][12]

-

Skin Contact: Expected to cause skin irritation upon direct contact.[7][9]

-

Eye Contact: Expected to cause serious eye irritation.[7][9]

-

Ingestion: Ingestion may lead to irritation of mucous membranes.[7] While specific data is absent, related benzoate esters can be harmful if swallowed.[11][13]

Laboratory Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[7][9][14]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of the work area.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: At a minimum, tight-sealing chemical safety goggles are required.[7][8] When there is a risk of splashing or handling larger quantities (>50 mL), a face shield should be worn over the safety goggles.[9][15]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[16] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

-

Hand Protection: The choice of glove material is critical. No single material offers universal protection.

-

For Incidental Contact (Splashes): Disposable nitrile gloves are generally suitable.[17] They provide good general chemical resistance and protection from minor splashes. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[12]

-

For Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion, more resistant gloves are necessary. Butyl or Viton® gloves offer superior protection against aromatic compounds and esters.[17][18] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[15]

-

Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.[12] Dispose of used gloves in the appropriate chemical waste stream.[12]

-

Experimental Workflow and Safe Handling Protocol

Adherence to a standardized workflow ensures that safety is integrated into every step of the experimental process.

Safe Handling Workflow Diagram

Caption: A logical workflow for handling this compound.

Step-by-Step Handling Procedures

-

Receiving and Storage:

-

Dispensing and Use:

-

Before handling, review this guide and any relevant Standard Operating Procedures (SOPs).

-

Don all required PPE as described in Section 3.2.

-

Perform all manipulations inside a chemical fume hood.

-

When transferring the liquid, avoid splashing. Use appropriate tools like a pipette or syringe.

-

Keep the primary container sealed when not actively dispensing to minimize vapor release.

-

-

Waste Disposal:

-

Dispose of waste in accordance with institutional and local regulations.

-

Collect all liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

-

Contaminated materials (e.g., gloves, pipette tips, paper towels) should be collected in a separate, labeled solid waste container.

-

Do not pour this chemical down the drain.[14]

-

Emergency and First Aid Measures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, remove all ignition sources.[7]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, get medical advice.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2][4] Seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][12]

-

Hazards: The compound is a combustible liquid.[4][11] Vapors may be heavier than air and can travel to an ignition source.[2] Thermal decomposition may produce irritating gases and vapors, potentially including hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

References

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2,3-Difluoro-4-methylbenzoic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl benzoate.

- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.

- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-methylbenzoate.

- Parchem. (n.d.). Ethyl 4-methylbenzoate (94-08-6) | Bulk Chemical Product Expoter.

- BLD Pharm. (n.d.). This compound.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.

- Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- ChemicalBook. (2025). Ethyl 4-methylbenzoate - Safety Data Sheet.

- Guidechem. (n.d.). Unlocking the Potential of Ethyl 4-Methylbenzoate.

- Fisher Scientific Company. (2009). Methyl Benzoate; 99 - SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate.

- Cintas. (2025). Understanding Solvents and PPE for Chemical Safety.

- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.

- PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate.

- Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).

- SBB. (2025). How to Choose PPE for Chemical Work.

- ChemicalBook. (2025). Ethyl 3-methylbenzoate - Safety Data Sheet.

- Organic Syntheses. (1977).

- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Sigma-Aldrich. (n.d.). Ethyl 4-methylbenzoate 99%.

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Stanford University. (n.d.). Lab Safety Coordinator Binder. Retrieved from Stanford University Environmental Health & Safety.

Sources

- 1. 773135-56-1|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 4-methylbenzoate (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,3-difluoro-4-methylbenzoate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document outlines a robust and regioselective synthetic route starting from a commercially available precursor, designed for researchers and professionals in drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target ester is most efficiently approached by first constructing the core carboxylic acid, 2,3-difluoro-4-methylbenzoic acid , followed by a classical esterification. The key challenge lies in the regioselective introduction of the carboxyl group onto a difluorinated toluene scaffold. Our strategy leverages the principles of Directed ortho-Metalation (DoM), where a substituent on the aromatic ring directs deprotonation to its adjacent position.

The chosen starting material, 3,4-difluorotoluene , is ideal as the fluorine atom at the C3 position can effectively direct lithiation to the desired C2 position, enabling subsequent carboxylation.

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid via Directed ortho-Metalation

Core Principle: The Power of Fluorine in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[1] The reaction involves deprotonation at the position ortho to a Directing Metalation Group (DMG) by a strong organolithium base. The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to abstract the sterically accessible adjacent proton.[2][3]

While fluorine is considered a moderate DMG, its ability to direct lithiation ortho to itself is well-documented.[4][5] In the case of 3,4-difluorotoluene, the C3-fluorine atom directs the lithiation to the C2 position. This occurs in preference to the C5 position (ortho to the C4-fluorine) due to the combined activating and acidifying effects of the substituents. The reaction is performed at cryogenic temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.[2]

Experimental Protocol: Lithiation and Carboxylation

This protocol details the formation of the key carboxylic acid intermediate. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

3,4-Difluorotoluene

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Dry Ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric Acid (HCl), 2 M

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 3,4-difluorotoluene (1.0 eq). Anhydrous THF is added via cannula to create a ~0.5 M solution.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. sec-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

-

Carboxylation: The flask containing the aryllithium species is carefully transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether at -78 °C. This transfer should be done slowly to manage the exothermic reaction.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature. 2 M HCl is added to quench the reaction and dissolve the lithium carboxylate salts.[6][7]

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzoic acid, which can be further purified by recrystallization.

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Part 2: Synthesis of this compound via Fischer Esterification

Core Principle: Acid-Catalyzed Ester Formation

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters.[8] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol in this case) is used, which also conveniently serves as the solvent.[9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification

Materials:

-

2,3-Difluoro-4-methylbenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing 2,3-difluoro-4-methylbenzoic acid (1.0 eq) is added a large excess of absolute ethanol (e.g., 20 eq).

-

Catalyst Addition: The mixture is stirred, and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added dropwise.

-

Reflux: A reflux condenser is attached, and the mixture is heated to reflux (approx. 80 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is redissolved in ethyl acetate.

-

Neutralization: The organic solution is transferred to a separatory funnel and carefully washed with saturated NaHCO₃ solution until the cessation of CO₂ evolution. This step neutralizes the unreacted carboxylic acid and the sulfuric acid catalyst.

-

Purification: The organic layer is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude ethyl ester can be purified by vacuum distillation or column chromatography to yield the final product.

Caption: Workflow for the Fischer esterification and purification.

Data Summary and Yields

The following table provides a summary of the reagents for a representative synthesis. Yields are illustrative and may vary based on experimental conditions and scale.

| Step | Starting Material | M.W. ( g/mol ) | Key Reagent | M.W. ( g/mol ) | Product | M.W. ( g/mol ) | Typical Yield |

| 1 | 3,4-Difluorotoluene | 128.13 | 1. s-BuLi2. CO₂ | 44.01 | 2,3-Difluoro-4-methylbenzoic Acid | 172.12 | 75-85% |

| 2 | 2,3-Difluoro-4-methylbenzoic Acid | 172.12 | Ethanol | 46.07 | This compound | 200.17 | 85-95% |

Conclusion

The described two-part synthesis provides an efficient and highly regioselective pathway to this compound. The key transformation relies on the Directed ortho-Metalation of commercially available 3,4-difluorotoluene, showcasing the utility of fluorine as a directing group in modern organic synthesis. The subsequent Fischer esterification is a robust and high-yielding final step. This guide offers a reliable foundation for researchers requiring access to this and structurally related fluorinated aromatic building blocks for application in pharmaceutical and materials science research.

References

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025). ResearchGate. [Link]

-

Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). ACS Publications. [Link]

-

The Chemical Properties and Synthesis Applications of 3,4-Difluorotoluene. (2026). Capot Chemical Co., Ltd. [Link]

-

Directed ortho metalation. (n.d.). Grokipedia. [Link]

-

Directed ortho metalation. (n.d.). Wikipedia. [Link]

-

3 4-Difluorotoluene CAS 2927-34-6. (n.d.). Shanghai Talent Chemical Co.,Ltd. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Semantic Scholar. [Link]

-

3,4-Difluorotoluene. (n.d.). Chem-Impex International. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ResearchGate. [Link]

-

2,3-Difluoro-4-methylbenzoic acid. (n.d.). Oakwood Chemical. [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

-

3 Hyper-conjugated lithium carboxylate based on perylene unit for high-rate organic lithium-ion batteries. (n.d.). The Royal Society of Chemistry. [Link]

-

Lithiated carboxylated nitrile butadiene rubber with strong polysulfide immobilization ability as a binder for improving lithium-sulfur battery performance. (2022). ResearchGate. [Link]

-

What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. (2026). Glory Chemical. [Link]

- Method for producing benzoic acid esters. (2011).

-

3: Esterification (Experiment). (2021). Chemistry LibreTexts. [Link]

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. [Link]

-

Lithiated Carboxylated Nitrile Butadiene Rubber with Strong Polysulfide Immobilization Ability as a Binder for Improving Lithium-Sulfur Battery Performance. (2022). Semantic Scholar. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijstr.org [ijstr.org]

"isomers of difluoro-methylbenzoate and their properties"

An In-depth Technical Guide to the Isomers of Difluoro-methylbenzoate for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, difluoro-methylbenzoate isomers represent a class of versatile intermediates with significant potential in drug discovery and materials science. This guide provides a comprehensive technical overview of the six positional isomers of difluoro-methylbenzoate, detailing their synthesis, physicochemical properties, spectroscopic characterization, and applications. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers aiming to leverage these valuable compounds in their synthetic endeavors.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity.[1][2] These modifications can lead to drug candidates with improved efficacy, better pharmacokinetic properties, and reduced side effects.[2] Difluoro-methylbenzoate isomers, as derivatives of fluorinated benzoic acids, are thus highly valuable precursors for the synthesis of novel active pharmaceutical ingredients (APIs).[3][4]

The Isomers of Difluoro-methylbenzoate

The core structure of difluoro-methylbenzoate consists of a benzene ring substituted with two fluorine atoms and a methyl ester group. The relative positions of the two fluorine atoms give rise to six distinct positional isomers, each with unique electronic and steric properties.

Caption: General workflow for the synthesis of methyl difluorobenzoates.

Experimental Protocol: Synthesis of Methyl 3,4-difluorobenzoate

This protocol is a representative example of the Fischer esterification process.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress by TLC or GC. [5]5. Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude methyl 3,4-difluorobenzoate by vacuum distillation or recrystallization to obtain the final product.

Causality in Experimental Choices

-

Excess Methanol: The Fischer esterification is a reversible reaction. [6]Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. [7]* Acid Catalyst: The carbonyl group of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. [8][9]* Aqueous Workup with Bicarbonate: The sodium bicarbonate wash is crucial for removing any unreacted difluorobenzoic acid from the organic phase. The basic bicarbonate deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, simplifying purification.

Reactivity Considerations

The two fluorine atoms are strong electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho and para to a leaving group. The specific isomer used will, therefore, dictate the possible downstream derivatizations.

Applications in Drug Development and Agrochemicals

Difluoro-methylbenzoate isomers and their parent acids are pivotal intermediates in the synthesis of a wide range of biologically active molecules. [3]

-

Pharmaceuticals: These compounds are building blocks for various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and kinase inhibitors. [4][10]For example, 3,4-difluorobenzoic acid is an intermediate in the development of anti-inflammatory and analgesic drugs. [3]The difluoro substitution pattern can enhance binding to target proteins and improve metabolic stability, leading to a longer duration of action. [1]* Agrochemicals: In the agricultural sector, these isomers are used to create advanced herbicides and insecticides. 2,6-Difluorobenzoic acid, for instance, is a known degradation product of insecticides like diflubenzuron, highlighting its relevance in this field. [11]* Materials Science: The unique electronic properties conferred by the fluorine atoms also make these compounds valuable in the synthesis of high-performance polymers, liquid crystals, and other advanced materials.

Safety and Handling

Difluoro-methylbenzoate isomers are generally classified as irritants and may be harmful if swallowed. [12]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for each isomer before use.

Conclusion

The six isomers of difluoro-methylbenzoate are more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical and chemical research. Their unique, tunable properties, stemming from the specific placement of two fluorine atoms, provide chemists with a versatile platform for designing next-generation molecules. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is crucial for any scientist looking to harness the full potential of these powerful building blocks.

References

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 3,5-difluorobenzoate. (2024). ChemBK. [Link]

-

2,6-Difluorobenzoic Acid: A Cornerstone Intermediate in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,6-Difluorobenzoic Acid: A Key Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 3,5-difluorobenzoate. (n.d.). PubChem. [Link]

-

Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. [Link]

-

3,4-Difluorobenzoic Acid: A Versatile Fluorinated Building Block for Advanced Materials. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 2,4-Difluorobenzoate. (n.d.). PubChem. [Link]

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Royal Society of Chemistry. [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

3,4-Difluorobenzoic acid. (n.d.). PubChem. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. [Link]

-

2,6-Difluorobenzoic acid. (n.d.). PubChem. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

Preparation of Methyl Benzoate. (n.d.). University of Babylon. [Link]

-

Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. [Link]

-

Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. (2008). Adam Cap. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. METHYL 3,4-DIFLUOROBENZOATE | 369-25-5 [chemicalbook.com]

- 11. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]

- 12. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aromatic Ring Reactivity of Ethyl 2,3-difluoro-4-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of the aromatic ring in Ethyl 2,3-difluoro-4-methylbenzoate (CAS No. 773135-56-1). This molecule presents a complex case study in aromatic chemistry due to the presence of four distinct substituents with competing electronic effects: two deactivating, ortho/para-directing fluorine atoms; one weakly activating, ortho/para-directing methyl group; and one strongly deactivating, meta-directing ethyl ester group. This guide will dissect these influences to predict the regiochemical outcomes for both electrophilic and nucleophilic aromatic substitution reactions. We will establish that the ring is significantly deactivated towards electrophilic attack, with substitution strongly favored at the C5 position. Conversely, the ring is activated for nucleophilic aromatic substitution, with the fluorine atom at the C2 position being the most probable site for displacement. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex fluoroaromatic building blocks in advanced organic synthesis.

Introduction

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a highly functionalized scaffold that offers multiple avenues for synthetic diversification. However, harnessing its full potential requires a nuanced understanding of the interplay between its various substituents, which dictate the reactivity and selectivity of the aromatic core.

The primary objective of this guide is to provide a first-principles analysis of the factors governing the reactivity of this aromatic ring. By examining the inductive and resonance effects of each substituent, we can develop a robust predictive model for its behavior in key synthetic transformations.

Chapter 1: A Comprehensive Analysis of Substituent Effects

The reactivity of a substituted benzene ring is governed by the net electronic effect of its substituents. These effects are broadly categorized as inductive effects, which are transmitted through sigma bonds, and resonance (or mesomeric) effects, which involve the delocalization of pi electrons.[1]

-

Ethyl Benzoate Group (-COOEt) at C1: This group is strongly deactivating. The electronegative oxygen atoms pull electron density away from the ring through the sigma framework (negative inductive effect, -I). Furthermore, the carbonyl group is a π-acceptor, withdrawing electron density from the ring's π-system via resonance (negative resonance effect, -R). This combined withdrawal significantly reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position.[2]

-

Fluoro Groups (-F) at C2 and C3: Halogens present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[3] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system, a stabilizing resonance effect (+R).[4] While the inductive effect is dominant, making halogens deactivators overall, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions.[3]

-